molecular formula C16H13N3O B7470351 N-[4-(1H-imidazol-1-yl)phenyl]benzamide

N-[4-(1H-imidazol-1-yl)phenyl]benzamide

Cat. No.: B7470351
M. Wt: 263.29 g/mol
InChI Key: XQUKYBOAJQUQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-imidazol-1-yl)phenyl]benzamide, also known as INCB054329 or simply INCB, is a small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. This compound has been shown to have promising effects in preclinical studies, and is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions.

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a key role in regulating the expression of genes that are involved in cell growth and survival, and is often overexpressed in cancer cells. By inhibiting BRD4, this compound is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have effects on the central nervous system, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1H-imidazol-1-yl)phenyl]benzamide for laboratory experiments is its potent and selective activity against BRD4. This makes it a useful tool for studying the role of BRD4 in various cellular processes, and for identifying potential therapeutic targets for the treatment of cancer and other diseases. However, there are also limitations to the use of this compound in laboratory experiments. For example, this compound is relatively expensive, and may not be readily available in large quantities for some experiments.

Future Directions

There are many potential future directions for the development and use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide. One area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound. In addition, there is ongoing research into the use of this compound in combination with other anti-cancer drugs, with the goal of improving treatment outcomes for patients with cancer. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases beyond cancer, such as inflammatory and neurological disorders.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. This compound is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions. While there are still many questions to be answered about the mechanism of action and potential uses of this compound, the ongoing research in this area holds great promise for the development of new and effective therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is a complex process that involves several steps. The starting material for the synthesis is 4-(1H-imidazol-1-yl)aniline, which is reacted with benzoyl chloride to form N-(4-benzoylphenyl)-1H-imidazole-1-carboxamide. This intermediate is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, this compound.

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been the subject of extensive scientific research, particularly in the field of oncology. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy agents. In addition, this compound has been shown to have synergistic effects when used in combination with other anti-cancer drugs.

Properties

IUPAC Name

N-(4-imidazol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-6-8-15(9-7-14)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUKYBOAJQUQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.